4-(Phenylazo)-1-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3651-02-3 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

4-phenyldiazenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H12N2O/c19-16-11-10-15(13-8-4-5-9-14(13)16)18-17-12-6-2-1-3-7-12/h1-11,19H |

InChI Key |

CQYDCXNJLAOBIF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)O |

Other CAS No. |

3651-02-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Phenylazo)-1-naphthol (CAS No. 3651-02-3), a synthetic azo dye. It details its chemical and physical properties, provides an experimental protocol for its synthesis, discusses its applications, and outlines safety and toxicological information.

Core Properties and Identification

This compound is an organic compound characterized by a phenylazo group attached to a naphthol skeleton. Its identity and fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 3651-02-3 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₂N₂O | [1][2][3][5] |

| Molecular Weight | 248.28 g/mol | [1][2][4] |

| IUPAC Name | 4-(phenyldiazenyl)naphthalen-1-ol | [5] |

| Synonyms | 1-Naphthalenol, 4-(phenylazo)-, C.I. Solvent Brown 4, 1-(Phenylazo)-4-naphthol | [2][4][5] |

Physicochemical Data

The compound presents as an orange-yellow to dark red-brown crystalline powder.[1][4][6] It is stable under acidic and neutral conditions but is susceptible to decomposition under alkaline conditions.[6]

| Property | Value | Reference |

| Appearance | Orange-yellow crystalline powder / Dark red light brown solid | [1][4][6] |

| Boiling Point | 391.35°C (estimate) | [1][4][6] |

| Density | 1.1077 g/cm³ (estimate) | [1][4][6] |

| Refractive Index | 1.5800 (estimate) | [1][4][6] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene. | [1][4][6] |

Experimental Protocols

Synthesis of this compound via Azo Coupling

The primary method for synthesizing this compound is through an azo coupling reaction. This involves the diazotization of aniline (B41778) to form a phenyl diazonium salt, which then undergoes an electrophilic substitution with 1-naphthol (B170400) (α-naphthol).[1][7][8]

Methodology:

-

Diazotization of Aniline: Aniline is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (typically 0-5°C) to form the phenyl diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Coupling Reaction: The resulting cold diazonium salt solution is then slowly added to a solution of 1-naphthol (α-naphthol) dissolved in an alkaline or neutral medium.[7][8] The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the electron-rich naphthol ring, preferentially at the para position (C4) relative to the hydroxyl group.[7]

-

Product Isolation: The resulting azo dye precipitates out of the solution and can be collected by filtration, washed, and purified, typically through recrystallization.

Applications in Research and Industry

This compound has established uses primarily as a colorant and an analytical reagent.

-

Dye and Pigment: It is widely used to impart an orange-yellow color to various materials, including textiles, leather, paper, oils, and paraffin (B1166041) wax.[1][4][6]

-

Analytical Chemistry: The compound serves as an analytical reagent and indicator for the detection of certain metal cations, such as aluminum, cobalt, and iron.[6] A structurally related compound, 4-(4-Nitrophenylazo)-1-naphthol, is noted for its use in the colorimetric determination of magnesium and other metal ions and as a pH indicator.[9]

Biological Activity and Toxicology

Antifungal Activity

A study investigating the antifungal properties of this compound against Fusarium oxysporum f. sp. lycopersici (FOL), a pathogen causing wilt disease in tomatoes, found that the compound did not possess antifungal potential.[8] In fact, across concentrations ranging from 0.78 to 100 mg/mL, it variably enhanced the fungal biomass by 8-28%.[8]

Safety and Handling

While generally considered relatively safe for its intended industrial uses, proper safety precautions are necessary during handling.[6]

-

Hazards: The compound may cause skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): It is recommended to wear appropriate protective equipment, such as gloves and safety goggles, when handling the substance to avoid direct contact.[6]

-

Storage: this compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat and ignition.[6][10]

-

General Hygiene: Standard industrial hygiene practices should be followed, including washing hands after handling and before eating or drinking.[10]

This guide consolidates key technical information for professionals working with this compound, providing a foundation for its synthesis, application, and safe handling.

References

- 1. This compound CAS#: 3651-02-3 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 3651-02-3 [chemicalbook.com]

- 5. 1-Naphthalenol, 4-(phenylazo)- | C16H12N2O | CID 77214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(4-Nitrophenylazo)-1-naphthol | 99.9% Azo Dye Standard | Alkemist [alkemist.org]

- 10. fishersci.fi [fishersci.fi]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological evaluation of this compound. The information is intended for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

This compound is an organic compound classified as an azo dye.[1] Its chemical structure is characterized by a phenylazo group attached to a naphthol backbone.

IUPAC Name: 4-(2-phenyldiazen-1-yl)naphthalen-1-ol[2]

Other Names: 1-Naphthalenol, 4-(phenylazo)-; C.I. Solvent Brown 4[2][3][4]

Chemical Formula: C₁₆H₁₂N₂O[3][4]

Molecular Weight: 248.28 g/mol [3][4]

CAS Registry Number: 3651-02-3[3][4]

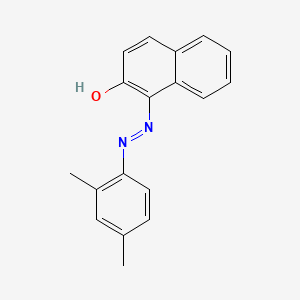

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The compound is a dark red-light brown or orange-yellow crystalline powder.[1][5] It exhibits poor solubility in water but is soluble in organic solvents such as ethanol, acetone, and ethyl acetate, and slightly soluble in benzene.[1][5] It is stable under acidic and neutral conditions but can decompose under alkaline conditions.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O | [3][4] |

| Molecular Weight | 248.28 g/mol | [3][4] |

| Appearance | Orange-yellow crystalline powder | [1] |

| Boiling Point | 391.35°C (estimate) | [5][6] |

| Density | 1.1077 g/cm³ (estimate) | [5][6] |

| Refractive Index | 1.5800 (estimate) | [5][6] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, ethyl acetate; Slightly soluble in benzene | [1][5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through an azo coupling reaction.[7] This process involves two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling with a coupling partner (α-naphthol or 1-naphthol).[5][7]

Materials:

-

Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

1-Naphthol (B170400) (α-naphthol)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Aniline is dissolved in hydrochloric acid and water.

-

The solution is cooled to 0-5°C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline hydrochloride solution while maintaining the low temperature.

-

This reaction forms the phenyl diazonium salt.

-

-

Coupling Reaction:

-

A separate solution of 1-naphthol is prepared in an aqueous sodium hydroxide solution.

-

This solution is also cooled to 0-5°C.

-

The cold diazonium salt solution is slowly added to the chilled 1-naphthol solution with constant stirring.

-

The azo coupling occurs via an electrophilic substitution reaction, where the diazonium cation attacks the activated α-naphtholate ion, preferably at the para position.[7]

-

The resulting product, this compound, precipitates out of the solution as a colored solid.

-

-

Isolation and Purification:

-

The precipitate is collected by filtration.

-

The solid is washed with cold water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Caption: Workflow for the synthesis of this compound.

Antifungal Activity Bioassay

Although some azo compounds are known for their biological activities, studies on this compound have shown it to be ineffective against certain fungal strains like Fusarium oxysporum f. sp. lycopersici (FOL) and Sclerotium rolfsii.[8][9] In fact, it was observed to variably increase the fungal biomass of FOL.[9] The general protocol to test for such activity is described below.

Materials:

-

Synthesized this compound

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Fungal culture (e.g., Fusarium oxysporum)

-

Liquid growth medium (e.g., Potato Dextrose Broth)

-

Sterile test tubes or microplates

-

Incubator

Procedure:

-

Preparation of Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known amount of the compound in DMSO.

-

-

Preparation of Test Concentrations:

-

Inoculation:

-

A standardized amount of the fungal culture is inoculated into each test tube or well containing the different concentrations of the compound and the control.

-

-

Incubation:

-

The cultures are incubated under appropriate conditions (temperature, time) to allow for fungal growth.

-

-

Assessment of Fungal Growth:

-

Fungal growth is typically assessed by measuring the dry weight of the fungal biomass or by spectrophotometric methods (measuring optical density).

-

The percentage of growth inhibition is calculated by comparing the growth in the presence of the compound to the growth in the control.

-

Caption: Experimental workflow for antifungal activity screening.

Applications and Biological Activity

The primary application of this compound is as a dye for materials such as textiles, leather, paper, oils, and paraffin (B1166041) wax.[1][5] It is also used as an analytical reagent for the detection of certain metal cations.[1]

Regarding its biological activity, research has investigated its potential as an antifungal agent. However, studies have demonstrated a lack of antifungal activity against specific pathogens like Fusarium oxysporum and Sclerotium rolfsii.[8][9] This is in contrast to other azo compounds which have shown significant antimicrobial properties.[10] The introduction of an azo group to some molecules has been reported to enhance antibacterial activity, but this effect is not universal and is dependent on the overall molecular structure.[10]

Safety Information

This compound is considered relatively safe under normal usage conditions. However, it may cause irritation to the skin and eyes.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.[1] The compound should be stored in a cool, dry place away from heat sources.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 3651-02-3 [chemicalbook.com]

- 6. This compound CAS#: 3651-02-3 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Portable Document Format (PDF) [111.68.103.26]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

4-(Phenylazo)-1-naphthol synthesis from aniline and 1-naphthol

Technical Guide: Synthesis of 4-(Phenylazo)-1-naphthol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the synthesis of this compound, an azo dye, through the diazotization of aniline (B41778) followed by an azo coupling reaction with 1-naphthol (B170400) (α-naphthol). The synthesis is a classic example of electrophilic aromatic substitution.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols for synthesis and purification, summarizes key quantitative data, and outlines essential safety precautions. The information is intended to serve as a practical resource for laboratory synthesis and process development.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[3] The synthesis of this compound is a two-stage process. The first stage is the diazotization of a primary aromatic amine, aniline, to form a benzene (B151609) diazonium salt.[4] This reaction is conducted at low temperatures (0-5°C) using sodium nitrite (B80452) and a strong acid like hydrochloric acid.[5] The resulting diazonium salt is a weak electrophile and is typically used immediately due to its instability at higher temperatures.[6]

The second stage is the azo coupling reaction, where the electrophilic diazonium salt reacts with an activated aromatic compound, in this case, 1-naphthol.[1][7] The coupling with phenols and naphthols is best carried out in a mildly alkaline medium, which converts the hydroxyl group into the more strongly activating alkoxide group.[8][9] The substitution occurs predominantly at the para-position relative to the activating group, yielding the intensely colored this compound.[7][10]

Reaction Mechanism and Workflow

The overall synthesis proceeds via two distinct mechanistic steps: Diazotization and Azo Coupling.

Reaction Scheme

The proposed route for the synthesis of this compound involves the reaction of aniline with nitrous acid (formed in situ) to create a phenyl diazonium salt, which then undergoes an electrophilic substitution with 1-naphthol.[2][11]

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

The laboratory procedure follows a logical sequence from preparation of reactants to purification and isolation of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, isolation, and purification of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Aniline | C₆H₅NH₂ | 93.13 | 4.0 mL (~4.1 g, 44 mmol) |

| Concentrated HCl | HCl | 36.46 | 10 mL |

| Sodium Nitrite | NaNO₂ | 69.00 | 3.2 g (46 mmol) |

| 1-Naphthol | C₁₀H₈O | 144.17 | 6.4 g (44 mmol) |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 4.0 g (100 mmol) |

| Ethanol / Glacial Acetic Acid | - | - | For recrystallization |

| Distilled Water | H₂O | 18.02 | As needed |

| Ice | - | - | As needed |

Protocol 1: Diazotization of Aniline

-

In a 250 mL beaker, add 4.0 mL of aniline to 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.[12] Stir the mixture until the aniline hydrochloride salt fully dissolves.

-

Cool the solution to 0-5°C in an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[6]

-

In a separate 100 mL beaker, dissolve 3.2 g of sodium nitrite in 20 mL of distilled water and cool this solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous and vigorous stirring.[6] Ensure the temperature does not rise above 5°C.[13]

-

After the complete addition of the sodium nitrite solution, the resulting benzenediazonium chloride solution should be clear and is kept in the ice bath for immediate use in the next step.

Protocol 2: Azo Coupling Reaction

-

In a 500 mL beaker, dissolve 6.4 g of 1-naphthol in 80 mL of a 5% aqueous sodium hydroxide solution (prepared by dissolving 4.0 g NaOH in 80 mL water). Stir until the 1-naphthol is completely dissolved to form the sodium naphthoxide solution.

-

Cool this solution in an ice bath to below 5°C.[2]

-

Slowly add the previously prepared cold benzenediazonium chloride solution to the cold 1-naphthol solution with constant stirring.[2]

-

A brightly colored precipitate (red or orange-red) of this compound will form immediately.[2][9]

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.[12]

Protocol 3: Isolation and Purification

-

Filter the precipitated product using a Buchner funnel under vacuum.

-

Wash the crude product on the filter paper with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.[14]

-

Press the solid dry on the filter paper and then transfer it to a watch glass to air-dry.

-

For purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.[12][14][15] Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry them completely.

Data Summary

This section summarizes the key quantitative data associated with the product, this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₂N₂O | [11][16] |

| Molecular Weight | 248.28 g/mol | [16] |

| Appearance | Orange-yellow crystalline powder / Reddish crystals | [2][17] |

| Melting Point | ~165 °C | [11] |

| Solubility | Poorly soluble in water; Soluble in ethanol, chloroform, benzene | [15][17] |

| CAS Registry Number | 3651-02-3 | [16] |

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3550-3215 (broad) | O-H stretching (H-bonded) | [11][18] |

| 2950-2900 | C-H stretching (sp² C-H of phenyl group) | [11] |

Note: The provided FTIR data is based on published spectra and may vary slightly depending on the instrument and sample preparation.[11][18]

Safety Precautions

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Aniline: Aniline is highly toxic if inhaled, ingested, or absorbed through the skin.[19] It is a suspected carcinogen and mutagen.[19] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl or neoprene recommended), safety goggles, and a lab coat.[20][21]

-

1-Naphthol: 1-Naphthol is harmful if swallowed and causes skin and serious eye irritation.[22][23] Avoid breathing its dust. Use in a well-ventilated area and wear standard PPE.[22]

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care, wearing appropriate gloves and eye protection to prevent contact.

-

Diazonium Salts: Aryl diazonium salts are unstable and can be explosive when isolated and dry. For this reason, they are prepared in situ at low temperatures and used immediately in solution.[6] Never attempt to isolate the solid diazonium salt.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning any experimental work.[19][20][22][23] An eyewash station and safety shower should be readily accessible.[19]

References

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. forum.prutor.ai [forum.prutor.ai]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. benchchem.com [benchchem.com]

- 7. Azo Coupling [organic-chemistry.org]

- 8. Coupling of benzene diazonium chloride with `1-`naphthol in alkaline medium will give: [allen.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. 4-PHENYLAZO-1-NAPHTHYLAMINE | 131-22-6 [chemicalbook.com]

- 16. This compound [webbook.nist.gov]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. ipo.rutgers.edu [ipo.rutgers.edu]

- 20. sia-toolbox.net [sia-toolbox.net]

- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 22. beaumontusd-keenan.safeschoolssds.com [beaumontusd-keenan.safeschoolssds.com]

- 23. fishersci.com [fishersci.com]

4-(Phenylazo)-1-naphthol molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(Phenylazo)-1-naphthol, a versatile azo dye.

Core Chemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₂N₂O | [1][2][3][4][5] |

| Molecular Weight | 248.28 g/mol | [1][2][3][4][5] |

| IUPAC Name | 4-(phenyldiazenyl)naphthalen-1-ol | [2][3] |

| CAS Number | 3651-02-3 | [1][2][3][5] |

| Appearance | Dark red to light brown crystalline powder | [5][6] |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The process involves two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling with an activated aromatic compound (1-naphthol).

Experimental Protocol: Azo Coupling Reaction

-

Diazotization of Aniline (B41778): Aniline is treated with sodium nitrite (B80452) in an acidic medium (typically hydrochloric acid) at low temperatures (0-5 °C). The nitrous acid, formed in situ, reacts with aniline to produce a diazonium salt (benzenediazonium chloride). Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The benzenediazonium (B1195382) salt solution is then slowly added to a solution of 1-naphthol (B170400) dissolved in an alkaline medium (e.g., sodium hydroxide (B78521) solution). The alkaline conditions activate the naphthol ring for electrophilic attack by the diazonium ion. The coupling occurs at the para position to the hydroxyl group, yielding this compound as a colored precipitate.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water to remove unreacted reagents and salts, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Below is a diagram illustrating the synthetic workflow for this compound.

Physicochemical Properties and Applications

Solubility and Physical State

This compound is a solid, appearing as an orange-yellow to dark red or brown crystalline powder.[5][6] It is poorly soluble in water but demonstrates solubility in organic solvents such as ethanol, acetone, and ethyl acetate, and is slightly soluble in benzene.[1][5][6]

Applications in Research and Industry

Due to its distinct color and chemical properties, this compound has found applications in several areas:

-

Dyeing: It is utilized as a dye for various materials, including textiles, leather, paper, oils, and paraffin (B1166041) wax, imparting an orange-yellow or brown color.[1][6][7]

-

Analytical Reagent: In analytical chemistry, it can be employed as an indicator.[6] It also serves as a reagent for the detection of certain metal cations, such as aluminum, cobalt, and iron.[6]

Safety Considerations

While generally stable, this compound may cause irritation to the skin and eyes upon contact.[6] It is advisable to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.[6] The compound should be stored in a cool, dry place, away from sources of heat.[6] Under alkaline conditions, it is prone to decomposition.[6]

References

A Comprehensive Technical Guide on the Solubility of 4-(Phenylazo)-1-naphthol in Ethanol and Other Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of the azo dye 4-(Phenylazo)-1-naphthol. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and provides a robust, adaptable experimental protocol for its quantitative determination.

Introduction

This compound, an azo dye, is characterized by its distinct chromophoric azo group (-N=N-) linking a phenyl group to a 1-naphthol (B170400) moiety. Its solubility in various organic solvents is a critical parameter influencing its application in diverse fields such as dyeing, analytical chemistry, and potentially as a molecular probe. Understanding and accurately determining its solubility is paramount for formulation, quality control, and toxicological studies.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, the solubility of this compound in common organic solvents has been qualitatively described. This information is summarized in the table below for easy reference and comparison.

| Solvent | Qualitative Solubility | Source Citation(s) |

| Ethanol | Soluble | [1][2][3] |

| Acetone | Soluble | [1][2][3] |

| Ethyl Acetate | Soluble | [1][2][3] |

| Chloroform | Soluble | |

| Benzene | Slightly Soluble | [1][2][3] |

| Water | Insoluble | [1][2][3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is adapted from the widely accepted isothermal shake-flask method coupled with UV-Vis spectrophotometry, a reliable technique for colored compounds.

Principle

An excess of the solid compound is equilibrated with a specific solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical method, in this case, UV-Visible spectrophotometry.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate for the solvent)

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

-

Equilibration : Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to permit the excess solid to sediment.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the filtered saturated solution into a clean, dry vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilution : Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. The dilution factor should be recorded.

-

Quantification :

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement : Measure the absorbance of the diluted saturated solution at the same λmax.

-

-

Calculation : Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility (S) in the original saturated solution using the following formula:

S (g/L) = Concentration of diluted sample (g/L) × Dilution Factor

Signaling Pathways and Logical Relationships

As this compound is primarily utilized as a dye, there is no known direct involvement in biological signaling pathways. The most relevant logical relationship for this compound in a research context is the experimental workflow for determining its physical properties, as visualized in the diagram in section 3.3.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. Accurate solubility data is essential for the effective application and study of this compound in various scientific and industrial endeavors.

References

An In-depth Technical Guide to the UV-Vis Spectrum of 4-(Phenylazo)-1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) spectral properties of 4-(phenylazo)-1-naphthol, a synthetic azo dye. This document details the compound's absorption characteristics, the experimental protocol for its spectral analysis, and the critical concept of azo-hydrazone tautomerism that influences its spectroscopic behavior.

Introduction

This compound (C₁₆H₁₂N₂O) is an azo dye characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol group.[1][2] Azo dyes are a significant class of organic compounds known for their vibrant colors and extensive use in various industries.[3] The color of these compounds arises from the absorption of light in the visible region of the electromagnetic spectrum, which is directly related to their electronic structure. UV-Vis spectroscopy is a fundamental analytical technique used to study these electronic transitions and determine the wavelength of maximum absorption (λmax).

UV-Vis Spectrum and Lambda Max (λmax)

The UV-Vis spectrum of this compound exhibits characteristic absorption bands in both the ultraviolet and visible regions. The absorption in the visible region is responsible for its colored appearance. The National Institute of Standards and Technology (NIST) provides a digitized UV-Vis spectrum for this compound, which serves as a primary reference for its spectral properties.[1][4]

Based on the NIST spectrum, this compound displays a prominent absorption band in the visible range, with a lambda max (λmax) visually estimated to be in the region of 470-480 nm .[1] Another significant absorption peak is observed in the ultraviolet region, at approximately 350 nm .[1]

It is crucial to note that the precise λmax of this compound can be influenced by the solvent used for analysis, a phenomenon known as solvatochromism.[5][6] The polarity of the solvent can affect the energy levels of the electronic orbitals involved in the absorption of light, leading to shifts in the absorption maximum.

Quantitative Spectroscopic Data

The following table summarizes the key absorption maxima for this compound as determined from the NIST reference spectrum.

| Spectral Region | Approximate λmax (nm) | Molar Absorptivity (ε) | Source |

| Visible | 470 - 480 | Not explicitly stated | NIST WebBook[1] |

| Ultraviolet | ~350 | Not explicitly stated | NIST WebBook[1] |

Azo-Hydrazone Tautomerism

A critical aspect influencing the UV-Vis spectrum of this compound is the existence of azo-hydrazone tautomerism. Tautomers are isomers of a compound that readily interconvert. In the case of this compound, an equilibrium exists between the azo form and the hydrazone form. This equilibrium can be influenced by factors such as solvent polarity and pH. The two tautomers have distinct electronic structures and, therefore, different absorption spectra. The observed UV-Vis spectrum is a composite of the spectra of both tautomers present in the equilibrium.

Experimental Protocols

The following section details a standard methodology for determining the UV-Vis spectrum and λmax of this compound.

Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent and determine its wavelength of maximum absorption (λmax).

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)[7][8]

-

Double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200 nm to 800 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in both the reference and sample holders of the spectrophotometer.

-

Run a baseline scan to zero the instrument across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with the same solution.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan to record the UV-Vis spectrum of the sample.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

-

Repeat the measurement for other concentrations to ensure the λmax is consistent.

-

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 3651-02-3 [m.chemicalbook.com]

- 8. This compound | 3651-02-3 [chemicalbook.com]

Physical and chemical properties of 4-(Phenylazo)-1-naphthol

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound, a versatile azo dye. The document is intended for researchers, scientists, and professionals in drug development and materials science. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate a deeper understanding of this compound.

Introduction

This compound, with the chemical formula C₁₆H₁₂N₂O, is an organic compound belonging to the azo dye class.[1] Characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol group, it presents as an orange-yellow to dark red-light brown crystalline powder.[1][2][3][4] Its primary applications are as a dye for materials like textiles, leather, paper, oils, and paraffin, and as an indicator in chemical analysis.[1][2][3][4] It is also used as an analytical reagent for detecting certain cations.[1]

Physical Properties

The physical characteristics of this compound are fundamental to its application and handling. The compound is a solid at room temperature and is poorly soluble in water but shows good solubility in various organic solvents.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₂O | [5][6] |

| Molecular Weight | 248.28 g/mol | [2][3][5][7] |

| Appearance | Orange-yellow crystalline powder; Dark red-light brown | [1][2][3][4] |

| Boiling Point | 391.35°C (Rough Estimate) | [1][2][3][4] |

| Density | 1.1077 g/cm³ (Rough Estimate) | [1][2][3][4] |

| Melting Point | ~165°C (From one synthesis study) | [8] |

| Refractive Index | 1.5800 (Estimate) | [1][2][3][4] |

Solubility Profile:

-

Soluble: Ethanol (B145695), Chloroform, Acetone, Ethyl Acetate[1][2][3][4]

Chemical Properties and Spectral Data

The chemical nature of this compound is defined by its azo and naphthol functional groups. It is stable under acidic and neutral conditions but is prone to decomposition under alkaline conditions.[1]

Spectral Analysis

Spectral data is crucial for the identification and characterization of the compound.

| Spectral Data Type | Key Peaks / Wavelengths (λmax) | Description |

| FTIR | 3550-3215 cm⁻¹ (Broad) | H-bonded hydroxyl (-OH) group[8][9] |

| 2950-2900 cm⁻¹ | sp² hybridized methine (-CH) groups[9] | |

| 1680-1620 cm⁻¹ | Benzene ring vibrations[10] | |

| 1510-1500 cm⁻¹ (Sharp) | Azo group (-N=N-) stretching[10] | |

| 1450–1400 cm⁻¹ | Bending frequency of –NH- group | |

| ~1016 cm⁻¹ | (C-O-C) stretching vibrations[10] | |

| UV-Visible | See spectrum from NIST | The NIST Chemistry WebBook provides a reference UV-Vis spectrum.[5] |

Experimental Protocols

Synthesis of this compound via Azo Coupling

The most common method for preparing this compound is through an azo coupling reaction. This involves the diazotization of aniline (B41778) followed by coupling with 1-naphthol (B170400) (α-naphthol).[2][3][4][9]

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

1-Naphthol (α-naphthol)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled Water

Procedure:

-

Diazotization of Aniline:

-

Prepare a solution of aniline hydrochloride by dissolving aniline in concentrated HCl and water.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline hydrochloride solution.

-

Maintain the temperature between 0-5°C throughout the addition to prevent the decomposition of the resulting diazonium salt. The formation of phenyl diazonium salt is indicated.

-

-

Preparation of Naphtholate Solution:

-

Dissolve 1-naphthol in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) to form the sodium naphtholate salt.

-

Cool this solution in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold phenyl diazonium salt solution to the cold sodium naphtholate solution with continuous stirring.

-

The coupling reaction occurs, leading to the formation of a colored precipitate, which is this compound.[9] This is an electrophilic substitution reaction where the diazonium cation attacks the activated naphtholate ion.[9]

-

Continue stirring the mixture in the ice bath for 10-30 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the solid product with cold water to remove any unreacted salts.

-

Dry the product, for instance, by air-drying in the shade.[9]

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain purified crystals of this compound.

-

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the synthesized molecule.

-

Method: Prepare a sample by mixing a small amount of the dry this compound with potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet. Analyze the pellet using an FTIR spectrometer to obtain the infrared spectrum.[10]

UV-Visible Spectroscopy:

-

Objective: To determine the wavelength of maximum absorbance (λmax) and confirm the electronic transitions within the molecule.

-

Method: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol). Record the UV-Visible spectrum using a spectrophotometer over a specific wavelength range (e.g., 200-800 nm).[5]

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Applications

The primary use of this compound is as a dye and colorant.[1][2][3] It imparts an orange-yellow color and is used for coloring textiles, leather, paper, oils, and waxes.[1][2][3] Additionally, it serves as an analytical reagent for the detection of metal ions such as aluminum, cobalt, and iron.[1] Some studies have investigated its biological properties, such as its antifungal potential, though one study found it did not possess antifungal activity against Fusarium oxysporum f. sp. lycopersici.[8][10]

Safety Information

While relatively safe under normal use, this compound may cause irritation to the skin and eyes.[1] It is recommended to handle the compound with appropriate personal protective equipment, including gloves and safety goggles.[1] The substance should be stored in a cool, dry place, away from sources of heat and ignition.[1] Always consult the relevant safety data sheet (SDS) before use.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 3651-02-3 [m.chemicalbook.com]

- 3. This compound | 3651-02-3 [chemicalbook.com]

- 4. This compound | 3651-02-3 [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. 1-Naphthalenol, 4-(phenylazo)- | C16H12N2O | CID 77214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Portable Document Format (PDF) [111.68.103.26]

An In-depth Technical Guide to 4-(Phenylazo)-1-naphthol: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for 4-(Phenylazo)-1-naphthol (CAS Number: 3651-02-3). It is crucial to distinguish this compound from its well-studied carcinogenic isomer, Sudan I (1-(Phenylazo)-2-naphthol, CAS Number: 842-07-9). While both are azo dyes, their distinct structures warrant separate safety considerations. This document is intended for use by professionals in research and development who are trained in handling chemical substances.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 3651-02-3 | [1][2] |

| Molecular Formula | C₁₆H₁₂N₂O | [1][2][3] |

| Molecular Weight | 248.28 g/mol | [1][2][3] |

| Appearance | Dark red light brown or orange-yellow crystalline powder | [1][4] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and ethyl acetate; Slightly soluble in benzene. | [1][2][4] |

| Boiling Point | 391.35°C (rough estimate) | [1] |

| Density | 1.1077 (rough estimate) | [1] |

| Refractive Index | 1.5800 (estimate) | [1] |

Toxicological Data and Hazard Information

General Hazard Information (Azo Dyes):

| Hazard | Description | Source(s) |

| Skin Contact | May cause skin irritation. Some azo dyes can cause allergic skin reactions. | [4] |

| Eye Contact | May cause eye irritation. | [4] |

| Inhalation | Inhalation of dust may cause respiratory tract irritation. | [5] |

| Ingestion | Harmful if swallowed. | |

| Carcinogenicity | Some azo dyes are suspected of causing cancer. |

GHS Hazard Statements for Related Azo Dyes (Example):

The following are example GHS hazard statements for some azo dyes and should be considered as potential, though not confirmed, hazards for this compound.

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H350: May cause cancer.

-

H410: Very toxic to aquatic life with long lasting effects.

Experimental Protocols and Handling Precautions

Given the lack of a specific, detailed SDS for this compound, the following handling procedures are based on best practices for handling powdered dyes and potentially hazardous chemicals in a laboratory setting.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

| PPE | Specification | Source(s) |

| Eye Protection | Wear safety glasses with side shields or goggles. | [6] |

| Hand Protection | Wear impervious gloves (e.g., nitrile rubber). | [7] |

| Body Protection | Wear a lab coat and, if necessary, an apron to prevent skin contact. | [5] |

| Respiratory Protection | Use a NIOSH/OSHA approved respirator when handling the powder outside of a ventilated enclosure to avoid dust inhalation. | [8] |

Safe Handling Procedures

Adherence to the following procedures will minimize exposure and risk during routine laboratory work.

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid powder to minimize dust generation.[5]

-

General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[9] Wash hands thoroughly after handling.

-

Dispensing: When weighing or transferring the powder, do so carefully to avoid creating dust. Use a ventilated weighing enclosure if available.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][9]

Emergency Procedures

Spill Response Workflow

The following diagram outlines the general procedure for responding to a spill of solid this compound.

Caption: Workflow for handling a solid chemical spill.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. | [6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. | [7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [9] |

This technical guide is intended to provide a summary of the available safety data and general handling precautions for this compound. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new or modified experimental procedure involving this chemical. Always consult the most up-to-date safety information from reliable sources and adhere to all institutional and regulatory safety guidelines.

References

- 1. This compound CAS#: 3651-02-3 [m.chemicalbook.com]

- 2. This compound | 3651-02-3 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Control of Dust From Powder Dye Handling Operations | NIOSH | CDC [cdc.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]

- 8. spectracolors.com [spectracolors.com]

- 9. fishersci.fi [fishersci.fi]

- 10. carlroth.com:443 [carlroth.com:443]

Discovery and history of azo dyes like 4-(Phenylazo)-1-naphthol

An In-depth Technical Guide to the Discovery and History of Azo Dyes: The Case of 4-(Phenylazo)-1-naphthol

Introduction

Azo dyes represent the first class of fully synthetic dyes, and their discovery in the mid-19th century was a pivotal moment in the history of industrial chemistry. These compounds, characterized by the presence of one or more azo groups (–N=N–), are prized for their vibrant colors, structural diversity, and relatively simple synthesis. This guide provides a technical overview of the discovery and history of azo dyes, with a specific focus on this compound, an early and illustrative example of this important class of compounds. The content is tailored for researchers, scientists, and professionals in drug development who may utilize these chromophores in their work.

Historical Context and Discovery

The journey of azo dyes began with the work of German chemist Peter Griess. In 1858, Griess discovered that aromatic amines could be converted into highly reactive diazonium salts. This discovery, known as diazotization, was the foundational step for azo dye synthesis. Griess's subsequent work demonstrated that these diazonium salts could react with other aromatic compounds, such as phenols and anilines, in a process called azo coupling, to produce intensely colored molecules.

One of the earliest and simplest azo dyes to be synthesized was this compound, also known as Sudan I or Solvent Yellow 14. Its synthesis involves the diazotization of aniline (B41778) and its subsequent coupling with 1-naphthol (B170400) (α-naphthol). This reaction produces a brilliant orange-red solid, showcasing the characteristic vibrant coloration of azo dyes. The simplicity and robustness of this synthesis made it a model system for early dye chemists and continues to be a classic example in organic chemistry education.

Chemical Properties and Quantitative Data

The properties of this compound are representative of many simple azo dyes. It is a crystalline solid with a distinct melting point and characteristic absorption in the visible spectrum, which is responsible for its color. Below is a summary of its key quantitative data, along with data for other early azo dyes for comparison.

| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | λmax (nm) | Appearance |

| This compound (Sudan I) | C₁₆H₁₂N₂O | 248.28 | 131-133 | 478 (in ethanol) | Orange-red crystals |

| Aniline Yellow | C₁₂H₁₁N₃ | 197.24 | 123-126 | 385 (in ethanol) | Yellow crystals |

| Chrysoine Resorcinol | C₁₂H₉N₂NaO₅S | 316.26 | Decomposes | 386 (in water) | Yellow-orange powder |

Experimental Protocols

The synthesis of this compound is a two-step process: the diazotization of aniline followed by the azo coupling with 1-naphthol. The following is a representative experimental protocol.

Part 1: Diazotization of Aniline

-

Reagents and Materials:

-

Aniline (0.93 g, 10 mmol)

-

Concentrated Hydrochloric Acid (2.5 mL)

-

Sodium Nitrite (B80452) (0.70 g, 10.1 mmol)

-

Distilled Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

-

Procedure:

-

In the 100 mL beaker, dissolve the aniline in a mixture of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, dissolve the sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 10 minutes at 0-5 °C. The resulting solution contains the benzenediazonium (B1195382) chloride salt.

-

Part 2: Azo Coupling with 1-Naphthol

-

Reagents and Materials:

-

1-Naphthol (1.44 g, 10 mmol)

-

Sodium Hydroxide (B78521) (10% aqueous solution)

-

The benzenediazonium chloride solution from Part 1

-

Ice bath

-

Beaker (250 mL)

-

Buchner funnel and filter paper

-

-

Procedure:

-

In the 250 mL beaker, dissolve the 1-naphthol in 20 mL of the 10% sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution from Part 1 to the 1-naphthol solution with vigorous stirring.

-

A brightly colored orange-red precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from ethanol (B145695) to obtain purified orange-red crystals.

-

Dry the crystals in a desiccator and determine the melting point and yield.

-

Visualizations

Synthesis of this compound

The following diagram illustrates the two-stage synthesis process of this compound, starting from the diazotization of aniline and concluding with the azo coupling reaction.

Caption: Workflow for the synthesis of this compound.

Historical Development of Azo Dyes

This diagram outlines the key historical milestones that led to the development and industrial production of azo dyes.

Caption: Key milestones in the history of azo dyes.

Conclusion

The discovery of azo dyes, exemplified by the synthesis of this compound, was a landmark achievement in synthetic organic chemistry. The principles of diazotization and azo coupling, established over 150 years ago, continue to be relevant in various fields, including the development of new materials, analytical reagents, and therapeutic agents. This guide provides a concise yet comprehensive overview of the historical and technical aspects of these fascinating and important molecules, offering a valuable resource for researchers and professionals in the chemical and biomedical sciences.

Spectroscopic Analysis of 4-(Phenylazo)-1-naphthol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 4-(Phenylazo)-1-naphthol, a synthetic azo dye. The interpretation of its Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is detailed for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound (C₁₆H₁₂N₂O) is an aromatic azo compound. Its structure, characterized by a phenyl ring linked to a naphthol moiety through an azo bridge (-N=N-), gives rise to its distinct spectroscopic properties. The extended conjugation is responsible for its color, and the various functional groups provide characteristic signals in different spectroscopic techniques.

A logical workflow for the complete spectroscopic characterization of this molecule is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies in the IR spectrum of this compound are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3550-3215 | O-H stretch (H-bonded) | Broad | [1][2] |

| 2950-2900 | C-H stretch (sp² hybridized) | Medium | [2] |

| 1600-1580 | N=N stretch (azo group) | Medium | Inferred |

| 1550-1450 | C=C stretch (aromatic) | Strong | Inferred |

| 1250-1150 | C-O stretch (phenol) | Strong | Inferred |

| 850-750 | C-H bend (out-of-plane) | Strong | Inferred |

Interpretation

The broad absorption band in the region of 3550-3215 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding.[1][2] The peaks between 2950 and 2900 cm⁻¹ are attributed to the stretching vibrations of sp² hybridized C-H bonds in the aromatic rings.[2] The presence of the azo group (-N=N-) is typically observed in the 1600-1580 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to strong absorptions between 1550 and 1450 cm⁻¹. The C-O stretching of the phenolic group is expected to appear as a strong band in the 1250-1150 cm⁻¹ range. Finally, strong bands in the fingerprint region (850-750 cm⁻¹) are indicative of the out-of-plane C-H bending of the substituted aromatic rings.

Experimental Protocol

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is mixed with anhydrous potassium bromide (KBr) (100-200 mg).

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound results in absorption in the visible region of the electromagnetic spectrum.

| λmax (nm) | Molar Absorptivity (log ε) | Solvent | Electronic Transition | Reference |

| ~470 | ~4.2 | Not Specified | π → π | [3] |

| ~350 | ~4.0 | Not Specified | n → π | [3] |

Interpretation

The UV-Vis spectrum of this compound exhibits two main absorption bands.[3] The intense band at approximately 470 nm is attributed to the π → π* electronic transition of the conjugated azo system.[3] The shoulder or separate band around 350 nm is likely due to the n → π* transition of the lone pair of electrons on the nitrogen atoms of the azo group.[3] The position and intensity of these bands can be influenced by the solvent polarity.

Experimental Protocol

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol, chloroform) of known concentration.

-

Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of approximately 200-800 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet | 1H | Ar-OH |

| ~8.0 - 8.5 | Multiplet | 2H | Protons on naphthyl ring |

| ~7.2 - 7.8 | Multiplet | 9H | Protons on phenyl and naphthyl rings |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 | C-OH |

| ~140 - 150 | Aromatic carbons attached to N |

| ~115 - 135 | Other aromatic carbons |

Interpretation

In the predicted ¹H NMR spectrum, the phenolic proton (Ar-OH) is expected to appear as a broad singlet at a downfield chemical shift (9.0-10.0 ppm). The aromatic protons of the phenyl and naphthyl rings would resonate in the range of 7.2-8.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

In the predicted ¹³C NMR spectrum, the carbon atom attached to the hydroxyl group (C-OH) would be the most deshielded, appearing around 150-160 ppm. The aromatic carbons bonded to the nitrogen atoms of the azo group would also be downfield (140-150 ppm). The remaining aromatic carbons would appear in the 115-135 ppm region.

Experimental Protocol

-

Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a specific mass spectrum for this compound is not available, the expected molecular ion peak and fragmentation can be inferred. The molecular weight of this compound is 248.28 g/mol .[4]

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺• would be observed at m/z 248. Subsequent fragmentation could involve the cleavage of the C-N and N=N bonds, leading to characteristic fragment ions. For instance, fragments corresponding to the phenyl diazonium ion (m/z 105) and the naphthol radical cation (m/z 143) could be expected.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The combination of IR, UV-Vis, NMR, and Mass Spectrometry provides a comprehensive characterization of this compound. IR spectroscopy confirms the presence of key functional groups, while UV-Vis spectroscopy elucidates the electronic transitions responsible for its color. NMR spectroscopy offers detailed structural insights, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns. Together, these techniques are essential for confirming the identity and purity of this important azo dye.

References

Methodological & Application

Synthesis Protocol for 4-(Phenylazo)-1-naphthol: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the laboratory synthesis of 4-(Phenylazo)-1-naphthol, an azo dye with applications as an indicator and a chromophore in various research contexts. The synthesis involves a two-step process: the diazotization of aniline (B41778) followed by an azo coupling reaction with 1-naphthol (B170400).

Introduction

This compound is a well-known azo compound characterized by the presence of an azo group (-N=N-) connecting a phenyl and a naphthol ring system. This extended conjugation is responsible for its characteristic color. The synthesis is a classic example of electrophilic aromatic substitution, where the benzenediazonium (B1195382) ion acts as the electrophile and the activated 1-naphthol ring is the nucleophile. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions.

Reaction Scheme

The overall synthesis proceeds in two main stages:

-

Diazotization of Aniline: Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt.

-

Azo Coupling: The benzenediazonium salt is then coupled with 1-naphthol in an alkaline medium. The coupling occurs at the para position to the hydroxyl group of the 1-naphthol.

Experimental Protocol

Materials and Reagents

-

Aniline (C₆H₅NH₂)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1-Naphthol (α-naphthol, C₁₀H₇OH)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (for recrystallization)

-

Distilled Water

-

Ice

Equipment

-

Beakers (100 mL, 250 mL)

-

Erlenmeyer flask (250 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

-

Melting point apparatus

-

FTIR spectrometer

-

UV-Vis spectrophotometer

Procedure

Part 1: Preparation of Benzenediazonium Chloride Solution

-

In a 100 mL beaker, add 2.5 mL of aniline to 8 mL of concentrated hydrochloric acid and 25 mL of water.

-

Stir the mixture until the aniline hydrochloride dissolves completely.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate 100 mL beaker, dissolve 2.0 g of sodium nitrite in 10 mL of water and cool the solution in the ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C. Continuous stirring is crucial during this addition.

-

The formation of the benzenediazonium chloride solution is complete when the solution gives a positive test with starch-iodide paper (turns blue).

Part 2: Azo Coupling with 1-Naphthol

-

In a 250 mL beaker, dissolve 4.0 g of 1-naphthol in 25 mL of a 10% sodium hydroxide solution.

-

Cool this solution to 5 °C in an ice bath.

-

Slowly add the previously prepared cold benzenediazonium chloride solution to the cold 1-naphthol solution with vigorous stirring.

-

A colored precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

Part 3: Isolation and Purification

-

Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts.

-

Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

Data Presentation

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₂N₂O | [NIST] |

| Molecular Weight | 248.28 g/mol | [NIST] |

| Appearance | Orange-yellow crystalline powder | [1] |

| Melting Point | ~165 °C | [2] |

| Solubility | Poorly soluble in water, soluble in ethanol and chloroform | [1] |

| FTIR (KBr, cm⁻¹) | 3550-3215 (O-H stretching, H-bonded), 2950-2900 (sp² C-H stretching), N=N stretching (typically around 1450-1500) | [3] |

| UV-Vis (λmax) | ~470 nm | [NIST] |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Aniline is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated hydrochloric acid is corrosive. Handle with care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

The diazonium salt formed is unstable at higher temperatures and can be explosive when dry. Do not isolate the diazonium salt and keep the solution cold at all times.

-

This compound may be irritating to the skin and eyes.[1]

This detailed protocol provides a reliable method for the synthesis of this compound, suitable for various research and development applications. Adherence to the specified conditions and safety precautions is essential for a successful and safe experiment.

References

Application Notes and Protocols: 4-(Phenylazo)-1-naphthol as a pH Indicator in Titrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)-1-naphthol is an azo dye that serves as a pH indicator, exhibiting a distinct color change in response to varying hydrogen ion concentrations.[1] This property makes it a valuable tool in analytical chemistry, particularly for determining the endpoint in acid-base titrations. This document provides detailed application notes and protocols for the effective use of this compound as a pH indicator in laboratory settings. Its utility is most pronounced in titrations where a visual endpoint determination is required. The indicator is an orange-yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol (B145695).[1]

Physicochemical Properties and Indicator Characteristics

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper application as a pH indicator.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₂N₂O | [2] |

| Molecular Weight | 248.28 g/mol | [3] |

| Appearance | Orange-yellow crystalline powder | [1] |

| Solubility | Poorly soluble in water; Soluble in ethanol, acetone, and ethyl acetate. | [1][3][4] |

Table 2: pH Indicator Characteristics of this compound

| Parameter | Value | Notes |

| pKa | Data not available in reviewed literature. | Experimental determination is recommended. |

| pH Transition Range | Data not available in reviewed literature. | The transition range is dependent on the pKa. Preliminary testing is advised to determine the effective range for specific applications. For a related compound, 4-PHENYLAZO-1-NAPHTHYLAMINE, the pH range is reported as Red (3.7) to Yellow (5.0). This may offer a starting point for estimation, but is not a direct substitute. |

| Color in Acidic Solution | To be determined experimentally. | |

| Color in Basic Solution | To be determined experimentally. |

Signaling Pathway and Mechanism of Action

The function of this compound as a pH indicator is based on the principle of acid-base equilibrium. The molecule can exist in two forms, an undissociated form (HIn) and a dissociated form (In⁻), which exhibit different colors. The equilibrium between these two forms is dependent on the pH of the solution.

Caption: pH-dependent equilibrium of this compound.

In an acidic solution, the equilibrium shifts to the left, favoring the HIn form (Color A). Conversely, in a basic solution, the equilibrium shifts to the right, favoring the In⁻ form (Color B). The endpoint of the titration is identified by the sharp color change that occurs at the equivalence point, where a small addition of titrant causes a significant shift in pH and thus a change in the indicator's form.

Experimental Protocols

Preparation of this compound Indicator Solution

Due to its poor water solubility, the indicator solution is prepared using an organic solvent, typically ethanol.

Materials:

-

This compound powder

-

95% Ethanol

-

Volumetric flask (100 mL)

-

Weighing balance

-

Spatula

-

Funnel

Procedure:

-

Weigh out 0.1 g of this compound powder using an analytical balance.

-

Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50 mL of 95% ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the powder completely. A sonicator can be used to aid dissolution if necessary.

-

Once the solid is fully dissolved, add 95% ethanol to the flask until the solution reaches the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the indicator solution in a labeled, tightly sealed container, protected from light.

General Protocol for Acid-Base Titration

This protocol outlines the general steps for using the prepared this compound indicator in a titration.

Materials:

-

Analyte solution (acid or base of unknown concentration)

-

Titrant solution (standardized base or acid)

-

This compound indicator solution (0.1% in ethanol)

-

Burette (50 mL)

-

Pipette (appropriate volume for analyte)

-

Erlenmeyer flask (250 mL)

-

Burette stand and clamp

-

White tile or paper

Procedure:

Caption: General workflow for an acid-base titration.

-

Preparation of the Analyte: Accurately pipette a known volume of the analyte into a clean 250 mL Erlenmeyer flask. If the analyte is a solid, dissolve a precisely weighed amount in a suitable solvent (e.g., deionized water).

-

Addition of Indicator: Add 2-3 drops of the 0.1% this compound indicator solution to the analyte in the Erlenmeyer flask. The solution should assume the acidic or basic color of the indicator.

-

Preparation of the Titrant: Rinse a clean 50 mL burette with a small amount of the titrant solution. Fill the burette with the titrant, ensuring there are no air bubbles in the tip. Record the initial volume to two decimal places.

-

Titration: Place the Erlenmeyer flask on a white tile or a piece of white paper under the burette to make the color change more visible. Slowly add the titrant to the analyte while continuously swirling the flask to ensure thorough mixing.

-

Endpoint Determination: Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when a single drop of titrant causes a sharp and persistent color change.

-

Recording the Volume: Record the final volume of the titrant from the burette to two decimal places. The volume of titrant used is the final volume minus the initial volume.

-

Replicates: Repeat the titration at least two more times to ensure the results are concordant (within ±0.1 mL).

-

Calculation: Use the average volume of the titrant and the stoichiometry of the acid-base reaction to calculate the concentration of the analyte.

Applications and Suitability

The suitability of this compound for different types of titrations depends on its pH transition range. Without experimentally determined data, the following recommendations are based on the properties of similar azo dye indicators.

-